![molecular formula C21H30N4O B5681842 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine
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Overview
Description
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine, also known as IPP, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. This molecule is a piperazine-based compound that has shown promising results in various scientific research studies.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has also been shown to have antitumor properties and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine is its ability to cross the blood-brain barrier, which makes it a potential candidate for the development of drugs that target the central nervous system. However, one limitation of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine. One potential area of research is the development of new drugs that target the central nervous system. 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer drugs. Additionally, the development of new methods for synthesizing 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of 2-(2-isopropyl-1H-imidazol-1-yl)acetic acid, which is then coupled with 4-(2-phenylethyl)piperazine using a coupling reagent. The resulting product is then purified using chromatography to obtain the final product.
Scientific Research Applications
1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. 1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-17(2)20-22-10-12-25(20)18(3)21(26)24-15-13-23(14-16-24)11-9-19-7-5-4-6-8-19/h4-8,10,12,17-18H,9,11,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHQOWGFOSOJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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